Cas no 134-58-7 (8-Azaguanine)

8-Azaguanine structure
Productnaam:8-Azaguanine
8-Azaguanine Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 5-Amino-1,6-dihydro-7H-v-triazolo(4,5-d)pyrimidin-7-one
- Guanazolo
- 8-Azaguanine
- 5-Amino-1H-[1,2,3]triazolo-[4,5-d]pyrimidin-7(6H)-one
- AZAGUANINE, 8-(RG)
- Azaguanine-8
- 2-Amino-6-hydroxy-8-azapurine,2-Amino-6-oxy-8-azapurine,8-AzaG
- 5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- 5-Amino-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-Amino-1H-triazolo[4,5-d]pyrimidin-7-ol
- 2-Amino-6-hydroxy-8-azapurine
- 8ag
- AZG
- Azan
- B-28
- SF-337
- sk1150
- 8-AzaG
- NSC-749
- 8 AG
- SK 1150
- Azaguanine
- Pathocidin
- Guanazol
- Pathocidine
- Triazologuanine
- 5-Amino-1H-v-triazolo(d)pyrimidin-7-ol
- 5-Amino-7-hydroxy-1H-v-triazolo(d)pyrimidine
- 5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 5-Amino-1,4-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihyd
- 8-Azaguanine, Hybri-Max(TM), gamma-irradiated, powder, BioXtra, suitable for hybridoma
- HMS1568A03
- CHEMBL374107
- ML068
- DB01667
- 7H-1,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
- BSPBio_000001
- cid_8646
- BDBM50465709
- MLS001074752
- UNII-Q150359I72
- 5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- HMS2269M18
- 8AZAG
- HMS3652J09
- 5-azanyl-2,3-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-Amino-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one
- 5-AMINO-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- SCHEMBL16056969
- 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Q150359I72
- 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 5-AMINO-3,6-DIHYDRO-(1,2,3)TRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
- DTXSID0074508
- AKOS002271137
- SR-01000763820
- FT-0621501
- AKOS006223655
- 8-AZAGUANINE [MI]
- AKOS015854480
- HMS2095A03
- SR-01000763820-2
- {7H-v-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1, 6-dihydro-
- NSC 749
- AI3-25015
- 7H-1,2,3-Triazolo(4,5-d)pyrimidinone, 5-amino-1,4-dihydro-
- EINECS 205-148-1
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
- 1850358-61-0
- WLN: T56 BNNM FVM INJ HZ
- DS-16103
- 8-azaguanin
- v-Triazolo(4,5-d)pyrimidin-7-ol, 5-amino-
- HMS3712A03
- 5-AMINO-2,3-DIHYDROTRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
- 2-(2,4-dimethylphenoxy)acetic acid;Azaguanine-8
- Prestwick2_000001
- NSC-223526
- 3-amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,6-trien-5-one
- C4H4N6O
- NCI60_041639
- CCG-220001
- NCGC00188264-01
- CS-0513856
- 7H-v-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,6-dihydro-
- s11846
- NCGC00016399-03
- v-Triazolo[4, 5-amino-
- 7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,4-dihydro-
- 7H-v-Triazolo[4, 5-amino-1,6-dihydro-
- NCGC00016399-01
- SPBio_001922
- A0625
- 134-58-7
- 5-amino-1,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Prestwick3_000001
- NS00021613
- CS-0013169
- Azaguanine, 8
- 2-Amino-6-oxy-8-azapurine
- 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one, 5-amino-3,6-dihydro-
- Oprea1_163604
- MFCD00056937
- NSC 223526
- SY052313
- Prestwick_40
- 5-amino-3,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Epitope ID:167837
- NSC223526
- CCG-35353
- NCIMech_000065
- 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one #
- Q-200564
- Q4644262
- BDBM96998
- Prestwick1_000001
- AZAGUANINE,8
- Prestwick0_000001
- NSC749
- CCRIS 2758
- HY-B1468
- 5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Oprea1_695327
- CHEBI:63486
- AKOS026750385
- Oprea1_862850
- 5-Amino-1H-triazolo(4,5-d)pyrimidin-7-ol
- s4194
- AKOS003382261
- SCHEMBL26816
- BPBio1_000003
- 5-imino-4,6-dihydro-3H-1,2,3-triazolo[5,4-d]pyrimidin-7-one
- A806807
- AP-770/40205766
- {7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1,4-dihydro-
- SW196356-3
- SMR000112575
- NSC 151069
- MLSMR
- 1,2,3-Triazolo(5',4'-4,5)pyrimidine, 2-amino-6-hydroxy-
- DB-350879
- 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ol, 5-amino-
- 5-Amino-3,6-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one; Azaguanine; Azan; Guanazol; Guanazolo; Pathocidin
- BRD-K53114651-001-11-9
- GLXC-02309
- 5-imino-3,4,5,6-tetrahydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- STK961684
- BRD-K53114651-001-12-7
- 5-amino-2H,6H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- ALBB-023426
- 8-AzaG; Guanazolo; 2-Amino-6-hydroxy-8-azapurine; 2-Amino-6-oxy-8-azapurine
- FA07970
- 8-Azaguanine - Bio-X trade mark
- 8-AzaG;Guanazolo;2-Amino-6-hydroxy-8-azapurine;2-Amino-6-oxy-8-azapurine
- 3-amino-2,4,7,8,9-pentazabicyclo(4.3.0)nona-1,3,6-trien-5-one
- DTXCID1034181
- 205-148-1
- 5-amino-3,6-dihydro-7H-(1,2,3)triazolo(4,5-d)pyrimidin-7-one
- BA300017
- 8 Azaguanine
-
- MDL: MFCD00056937
- Inchi: 1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
- InChI-sleutel: LPXQRXLUHJKZIE-UHFFFAOYSA-N
- LACHT: O=C1C2C(=NN([H])N=2)N=C(N([H])[H])N1[H]
Berekende eigenschappen
- Exacte massa: 152.04500
- Monoisotopische massa: 152.045
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 34
- XLogP3: -0.9
- Topologisch pooloppervlak: 109
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.5579 (rough estimate)
- Smeltpunt: >300 ºC
- Kookpunt: 274.55°C (rough estimate)
- Vlampunt: 129.1°C
- Brekindex: 2.3000 (estimate)
- PSA: 113.34000
- LogboekP: -0.79540
- Merck: 896
- Oplosbaarheid: Soluble in dilute acids and bases, almost insoluble in water, ethanol and ether.
8-Azaguanine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
- WGK Duitsland:3
- Code gevarencategorie: R22
- Veiligheidsinstructies: S22-S24/25
- FLUKA MERK F CODES:10-23
- RTECS:XZ6157000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R22
- Veiligheidstermijn:S22;S24/25
- Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
8-Azaguanine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Azaguanine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM167346-10g |
5-Amino-1H-[1,2,3]triazolo-[4,5-d]pyrimidin-7(6H)-one |
134-58-7 | 95% | 10g |
$118 | 2022-12-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A70660-1g |
8-Azaguanine |
134-58-7 | 1g |
¥179.0 | 2021-09-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207194-1 g |
8-Azaguanine, |
134-58-7 | ≥90% | 1g |
¥557.00 | 2023-07-11 | |
abcr | AB112112-5 g |
8-Azaguanine, 95%; . |
134-58-7 | 95% | 5 g |
€243.00 | 2023-07-20 | |
TRC | A806065-5g |
8-Azaguanine |
134-58-7 | 5g |
$ 205.00 | 2022-04-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VQ004-200mg |
8-Azaguanine |
134-58-7 | 95% | 200mg |
103CNY | 2021-05-10 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DA8526-1g |
8-Azaguanine |
134-58-7 | ≥98% | 1g |
¥296元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DA8526-5g |
8-Azaguanine |
134-58-7 | ≥98% | 5g |
¥816元 | 2023-09-15 | |
eNovation Chemicals LLC | D544846-10g |
8-AZAGUANINE |
134-58-7 | 97% | 10g |
$280 | 2024-06-05 | |
MedChemExpress | HY-B1468-10mM*1mLinDMSO |
8-Azaguanine |
134-58-7 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-02-25 |
8-Azaguanine Gerelateerde literatuur
-
1. 1,2,3,4,6-Penta-azaindenes (8-azapurines). Part IV. A new route to the 8-methyl-8-azapurines through the 2-methyl-1,2,3-triazolesAdrien Albert J. Chem. Soc. C 1968 2076
-
Hesham A. Habib,Joaquin Sanchiz,Christoph Janiak Dalton Trans. 2008 1734
-
3. 156. Potential anti-purines. Part I. The synthesis of derivatives of 8-thiapurine (2-thia-1 : 3 : 4 : 6-tetra-azaindene) by a new reactionG. M. Timmis J. Chem. Soc. 1958 804
-
4. 3H-1,2,3,4,6-penta-azaindenes (“8-azapurines.”) Part I. Covalent hydration, syntheses, and reductionsAdrien Albert J. Chem. Soc. B 1966 427
-
5. 156. Potential anti-purines. Part I. The synthesis of derivatives of 8-thiapurine (2-thia-1 : 3 : 4 : 6-tetra-azaindene) by a new reactionG. M. Timmis J. Chem. Soc. 1958 804
134-58-7 (8-Azaguanine) Gerelateerde producten
- 2171809-25-7(2-{1-benzyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopiperidin-4-yl}acetic acid)
- 956964-62-8(5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole)
- 477853-40-0(2-(dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-6H-1,3-oxazine-5-carbonitrile)
- 2171178-60-0(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2,3-trimethylbutanoic acid)
- 1152561-56-2(1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid)
- 1279219-62-3(Methyl 3-(5-bromo-1H-1,2,4-triazol-3-yl)propanoate)
- 2305253-43-2(1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid)
- 1092277-77-4(1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile)
- 338391-99-4(5-(3,4-Dichlorobenzyl)sulfanyl-4H-1,2,4-triazol-3-amine)
- 71990-02-8(2-Bromo-N-(hydroxymethyl)acetamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:134-58-7)8-Azaguanine

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):198.0